molecular formula C14H21BrO B072302 4-Bromo-2,6-di-tert-butylphenol CAS No. 1139-52-2

4-Bromo-2,6-di-tert-butylphenol

Cat. No.: B072302
CAS No.: 1139-52-2
M. Wt: 285.22 g/mol
InChI Key: SSQQUEKFNSJLKX-UHFFFAOYSA-N
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Description

4-Bromo-2,6-di-tert-butylphenol: is a chemical compound with the molecular formula C14H21BrO. It is a substituted phenol where the bromine atom is positioned at the fourth carbon of the benzene ring, and two tert-butyl groups are attached to the second and sixth carbons. This compound is known for its stability and unique reactivity due to the presence of bulky tert-butyl groups and a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-di-tert-butylphenol is typically synthesized through the bromination of 2,6-di-tert-butylphenol. The reaction involves the use of bromine (Br2) as the brominating agent in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-2,6-di-tert-butylphenol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed:

    Substitution: Formation of 4-hydroxy-2,6-di-tert-butylphenol or 4-amino-2,6-di-tert-butylphenol.

    Oxidation: Formation of 2,6-di-tert-butyl-1,4-benzoquinone.

    Reduction: Formation of 2,6-di-tert-butylphenol.

Scientific Research Applications

Chemistry: 4-Bromo-2,6-di-tert-butylphenol is used as a terminating comonomer in the phase transfer catalyzed polymerization of phenols. It is also utilized in the synthesis of various monomers and polymers, including poly(p-phenylenevinylene) derivatives.

Biology and Medicine: This compound has been studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In industrial applications, this compound is used as a catalyst in the transformation of epoxides to carbonyl compounds. It is also employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-2,6-dimethylphenol: Contains methyl groups instead of tert-butyl groups, resulting in different steric and electronic properties.

    2,6-Di-tert-butyl-4-methylphenol:

Uniqueness: 4-Bromo-2,6-di-tert-butylphenol is unique due to the combination of the bromine atom and tert-butyl groups, which confer distinct reactivity and stability. The presence of the bromine atom allows for versatile substitution reactions, while the tert-butyl groups provide steric protection and enhance the compound’s stability.

Properties

IUPAC Name

4-bromo-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQQUEKFNSJLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150607
Record name 4-Bromo-2,6-di-tert-butylphenol
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Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1139-52-2
Record name 4-Bromo-2,6-di-tert-butylphenol
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Record name 4-Bromo-2,6-di-tert-butylphenol
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Record name 4-Bromo-2,6-di-tert-butylphenol
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Record name 4-Bromo-2,6-di-tert-butylphenol
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Record name 4-bromo-2,6-di-tert-butylphenol
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Synthesis routes and methods

Procedure details

To a solution of 2,6-di-tert-butylphenol (2.06 g, 10 mmol) in EDC (50 mL) in a 200-mL round bottom flask, was added the stabilized BrCl brominating reagent (12 mL, about 11 mmol) dropwise, with stirring at room temperature. Initially, the orange reddish color of the reagent disappeared quickly. The color from the last 1 mL persisted for several minutes. The reaction mixture was allowed to stand for 30 minutes before being quenched with a few drops of sodium sulfite solution. After phase separation, it was diluted with EDC (50 mL), washed with water (100 mL) and dried (Na2SO4). The organic layer was concentrated under reduced pressure to afford a glue-like material. The material was redissolved in ether (10 mL) and after solvent removal, a crystalline solid 4-bromo-2,6-di-tert-butylphenol product (2.63 g, 92% recovered yield) was obtained in high purity (>98% by GC).
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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